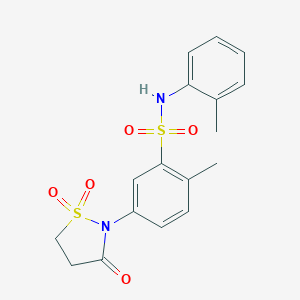![molecular formula C16H11BrF3NO B254175 2-bromo-3-phenyl-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B254175.png)
2-bromo-3-phenyl-N-[2-(trifluoromethyl)phenyl]acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-3-phenyl-N-[2-(trifluoromethyl)phenyl]acrylamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is widely used in scientific research for its unique properties, including its ability to inhibit certain enzymes and its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 2-bromo-3-phenyl-N-[2-(trifluoromethyl)phenyl]acrylamide involves its ability to inhibit the activity of PDE4. PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), which is involved in the regulation of inflammation. By inhibiting PDE4, 2-bromo-3-phenyl-N-[2-(trifluoromethyl)phenyl]acrylamide increases the levels of cAMP, leading to a reduction in inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-bromo-3-phenyl-N-[2-(trifluoromethyl)phenyl]acrylamide have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound is a potent inhibitor of PDE4, with IC50 values in the nanomolar range. In vivo studies have shown that this compound has anti-inflammatory effects in animal models of asthma and COPD.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-bromo-3-phenyl-N-[2-(trifluoromethyl)phenyl]acrylamide is its ability to selectively inhibit PDE4, making it a valuable tool for studying the role of this enzyme in various biological processes. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Orientations Futures
There are several future directions for the research and development of 2-bromo-3-phenyl-N-[2-(trifluoromethyl)phenyl]acrylamide. One potential direction is the development of more selective PDE4 inhibitors that have reduced toxicity. Another direction is the investigation of the potential therapeutic effects of this compound in other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, the development of new synthesis methods for this compound could lead to more efficient and cost-effective production.
Méthodes De Synthèse
The synthesis of 2-bromo-3-phenyl-N-[2-(trifluoromethyl)phenyl]acrylamide involves the reaction of 2-bromo-3-phenylacryloyl chloride with 2-(trifluoromethyl)aniline in the presence of a base. The reaction proceeds by nucleophilic substitution, resulting in the formation of the desired product. This method has been optimized to produce high yields of pure product, making it a reliable and efficient synthesis method.
Applications De Recherche Scientifique
2-bromo-3-phenyl-N-[2-(trifluoromethyl)phenyl]acrylamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is its use as an inhibitor of certain enzymes. Specifically, it has been found to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which plays a role in the regulation of inflammation. This inhibition has been shown to have potential therapeutic effects in the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Propriétés
Nom du produit |
2-bromo-3-phenyl-N-[2-(trifluoromethyl)phenyl]acrylamide |
|---|---|
Formule moléculaire |
C16H11BrF3NO |
Poids moléculaire |
370.16 g/mol |
Nom IUPAC |
(Z)-2-bromo-3-phenyl-N-[2-(trifluoromethyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C16H11BrF3NO/c17-13(10-11-6-2-1-3-7-11)15(22)21-14-9-5-4-8-12(14)16(18,19)20/h1-10H,(H,21,22)/b13-10- |
Clé InChI |
ZOACZGQDLAQYGA-RAXLEYEMSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C(/C(=O)NC2=CC=CC=C2C(F)(F)F)\Br |
SMILES |
C1=CC=C(C=C1)C=C(C(=O)NC2=CC=CC=C2C(F)(F)F)Br |
SMILES canonique |
C1=CC=C(C=C1)C=C(C(=O)NC2=CC=CC=C2C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]-N-pentylacetamide](/img/structure/B254092.png)
![N-[4-({[5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxyphenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B254094.png)

![N-(2-ethylphenyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B254097.png)
![3-[(4-fluorophenyl)methylamino]-6-phenyl-2H-1,2,4-triazin-5-one](/img/structure/B254100.png)
![N-(3,4-dimethoxyphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B254101.png)
![7-tert-butyl-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B254102.png)

![4-[(dipropylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B254105.png)
![Methyl 2-({[5-chloro-2-(propylsulfonyl)-4-pyrimidinyl]carbonyl}amino)-5-(2-cyano-1-methylvinyl)-4-methyl-3-thiophenecarboxylate](/img/structure/B254106.png)

![Dimethyl 2-{[5-(4-methoxy-2-nitrophenyl)-2-furoyl]amino}terephthalate](/img/structure/B254109.png)

![2-cyano-N-(4-fluorophenyl)-2-[4-oxo-3-phenyl-5-(3-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B254115.png)